molecular formula C4H3Cl2FO2 B13475427 2,2-Dichloro-1-fluorocyclopropane-1-carboxylic acid

2,2-Dichloro-1-fluorocyclopropane-1-carboxylic acid

Cat. No.: B13475427
M. Wt: 172.97 g/mol
InChI Key: YMCCPPMJLLMUHF-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-fluorocyclopropane-1-carboxylic acid is a synthetic organic compound characterized by the presence of a cyclopropane ring substituted with two chlorine atoms and one fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-fluorocyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors under specific conditions. One common method involves the reaction of a suitable fluorinated precursor with a chlorinating agent in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-fluorocyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted cyclopropane derivatives .

Scientific Research Applications

2,2-Dichloro-1-fluorocyclopropane-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-fluorocyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways within a given system. The specific molecular targets and pathways depend on the context of its application, such as its role in a chemical reaction or its biological activity. Detailed studies are required to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,2-Dichloro-1-fluorocyclopropane-1-carboxylic acid include other fluorinated and chlorinated cyclopropane derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications and distinguishes it from other similar compounds .

Biological Activity

2,2-Dichloro-1-fluorocyclopropane-1-carboxylic acid is an organofluorine compound that has garnered attention in medicinal chemistry and agrochemicals due to its unique structural properties and potential biological activities. This compound features a cyclopropane ring with two chlorine atoms and one fluorine atom attached to a carboxylic acid functional group, which influences its reactivity and interactions with biological systems.

The molecular formula of this compound is C4H4Cl2FO2\text{C}_4\text{H}_4\text{Cl}_2\text{F}\text{O}_2. Its distinctive three-membered ring structure contributes to its unique chemical behavior, including:

  • Acid-base reactions : The carboxylic acid group can participate in typical acid-base reactions.
  • Substitution reactions : The presence of halogen atoms allows for nucleophilic substitutions where the halogens can be replaced by nucleophiles.
  • Ring-opening reactions : The strain in the cyclopropane ring facilitates reactions leading to further functionalization.

The biological activity of this compound is primarily mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to alterations in the structure and function of these biomolecules, influencing various biological pathways.

Biological Activities

Research indicates that compounds containing fluorine often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability. The specific biological activities associated with this compound include:

  • Anti-inflammatory properties : Similar to other fluorinated cyclopropanes, it may exhibit significant anti-inflammatory effects.
  • Antimicrobial activity : Preliminary studies suggest potential antimicrobial properties, which are being explored for therapeutic applications.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is provided below:

Compound NameStructure FeaturesUnique Properties
2-Fluorocyclopropane-1-carboxylic acidContains only one fluorine atomSimpler reactivity profile
2,2-Dichlorocyclopropane-1-carboxylic acidLacks fluorine; more reactive due to two chlorine atomsHigher reactivity due to dual chlorination
1,1-DifluorocyclopropaneExhibits different reactivity patternsPrimarily used in synthetic applications

Case Studies and Research Findings

Recent studies have focused on the interactions of this compound with various biological targets. For example:

  • Binding Affinity Studies : Investigations into the binding affinity of this compound with specific proteins have shown promising results, suggesting potential as a lead compound for drug development.
  • Cellular Studies : In vitro studies have demonstrated that this compound can induce significant changes in cellular pathways associated with inflammation and microbial resistance.
  • Therapeutic Potential : Ongoing research is evaluating its effectiveness as a therapeutic agent in treating conditions related to inflammation and infection.

Properties

Molecular Formula

C4H3Cl2FO2

Molecular Weight

172.97 g/mol

IUPAC Name

2,2-dichloro-1-fluorocyclopropane-1-carboxylic acid

InChI

InChI=1S/C4H3Cl2FO2/c5-4(6)1-3(4,7)2(8)9/h1H2,(H,8,9)

InChI Key

YMCCPPMJLLMUHF-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(Cl)Cl)(C(=O)O)F

Origin of Product

United States

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